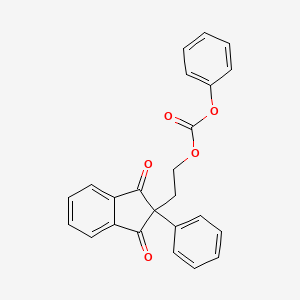
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl phenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl phenyl carbonate" likely involves reactions and properties common to carbonates and phenyl compounds. Research on similar compounds involves synthetic routes, structural elucidation, and property characterization to understand their potential applications and reactivity.
Synthesis Analysis
Synthetic approaches for related compounds often involve anionic ring-opening polymerization reactions, as seen in the synthesis of poly(2‐ethyl‐2‐hydroxymethyltrimethylene carbonate), where monomers are treated with various agents to give the desired polymers under specific conditions (Kühling et al., 1991).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using crystallography and spectroscopy, providing insights into the conformation and arrangement of molecules. For example, the crystal structures of certain amino phenyl carbonates reveal differences in the conformation based on the substituents present (Raghuvarman et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include polymerization and the formation of cyclic carbonates. The reactivity and outcomes of these reactions are influenced by the specific functional groups and conditions employed. For instance, the synthesis of polyhydroxyurethanes from difunctional six-membered ring carbonates demonstrates the versatility of carbonate compounds in forming polymers with varied properties (Anders et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including their thermal and mechanical behaviors, can be analyzed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These analyses provide valuable information on the stability and suitability of materials for various applications.
Chemical Properties Analysis
The chemical properties, such as nucleofugality and reactivity towards different reagents, can be elucidated through experimental studies. For example, the study on the nucleofugality of phenyl and methyl carbonates shows how substituents affect the reactivity of carbonate leaving groups in solvolysis reactions (Denegri & Kronja, 2007).
Wirkmechanismus
Zukünftige Richtungen
The study of new compounds is a vast field with many potential directions. This compound could be studied for its potential uses in various fields, such as materials science, pharmaceuticals, or chemical synthesis. Further studies could also explore its physical and chemical properties, reactivity, and safety .
Eigenschaften
IUPAC Name |
2-(1,3-dioxo-2-phenylinden-2-yl)ethyl phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c25-21-19-13-7-8-14-20(19)22(26)24(21,17-9-3-1-4-10-17)15-16-28-23(27)29-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMIHUXHSAOYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CCOC(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]quinolin-2(1H)-one](/img/structure/B5585414.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5585425.png)
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-(3-ethoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5585433.png)
![4-[(2-{1-[(phenylthio)acetyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5585436.png)
![4-(2-chlorophenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5585446.png)
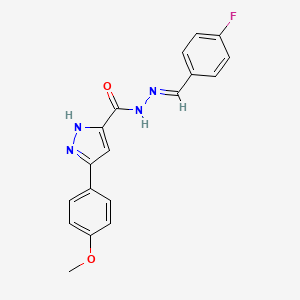
![[(3R*,4R*)-1-(5-isopropyl-4-methoxy-2-methylbenzyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5585452.png)
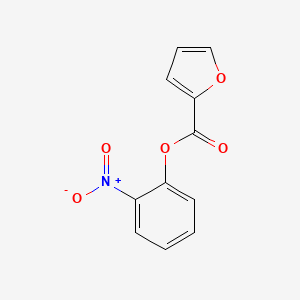
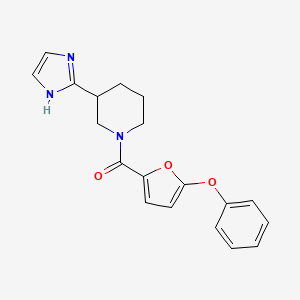
![4-[4-(diethylamino)benzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B5585471.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B5585472.png)
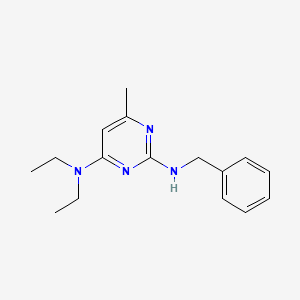
![4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5585484.png)
![(3R*,4R*)-4-amino-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidin-3-ol](/img/structure/B5585499.png)